N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide
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Overview
Description
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide is a complex organic compound that features a unique combination of indole, pyrimidine, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling with the thiophene-2-carboxamide moiety. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- 1H-Indole-3-carbaldehyde derivatives
Uniqueness
N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide is unique due to its specific combination of indole, pyrimidine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21ClN6OS |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN6OS/c1-13-10-14(2)27-22(26-13)29-21(28-20(30)19-4-3-9-31-19)24-8-7-15-12-25-18-6-5-16(23)11-17(15)18/h3-6,9-12,25H,7-8H2,1-2H3,(H2,24,26,27,28,29,30) |
InChI Key |
KRZQRRNUAUIDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=CS4)C |
Origin of Product |
United States |
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